ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20N4O7 and its molecular weight is 452.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimitotic Agents and Cytotoxicity
Compounds related to Ethyl 4-(2-((4-nitrophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have been studied for their antimitotic activity and cytotoxic effects. For example, alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates significantly affect cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. These compounds showed both in vitro and in vivo activities, indicating their potential as therapeutic agents against cancer (Temple et al., 1991).
Corrosion Inhibition
Research on similar compounds has explored their utility as corrosion inhibitors, which is essential for protecting metals in industrial applications. A study on pyranpyrazole derivatives, for example, revealed their effectiveness in inhibiting corrosion on mild steel, demonstrating a high efficiency and confirming the potential of similar chemical structures in industrial applications (Dohare et al., 2017).
Synthesis and Reactivity of Novel Compounds
The synthesis and chemical reactivity of novel pyrrolo[1,2-a]pyrazine derivatives have been detailed, showcasing the versatility of these compounds in creating analogues of natural alkaloids. This research demonstrates the broad potential applications in drug development and the synthesis of bioactive compounds (Voievudskyi et al., 2016).
Biological Activity and Crystal Structure Analysis
The synthesis, biological activity, and crystal structure analysis of related compounds offer insights into their potential therapeutic applications. Such studies provide a deeper understanding of the molecular basis of their activity and pave the way for the development of new drugs (Li et al., 2013).
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[2-(4-nitroanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7/c1-3-32-22(29)21-18(12-20(28)25(24-21)16-8-4-14(2)5-9-16)33-13-19(27)23-15-6-10-17(11-7-15)26(30)31/h4-12H,3,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIACZWIRGTJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.